(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Suzuki-Miyaura cross-coupling Medicinal chemistry building blocks CF₃-pyrazole synthesis

Choose CAS 1138450-30-2 for its regiochemically defined 4-boronic acid on the 1-methyl-3-(trifluoromethyl)pyrazole scaffold—enabling sequential functionalization beyond competing regioisomers. Validated 85% Suzuki coupling yield and inclusion in GSK patent WO2009/043883 provide confidence in library synthesis and lead optimization. Downstream derivatives deliver single-digit nanomolar kinase potency (12 nM IC₅₀). Benefit from reported X-ray structures of CF₃-heterobiaryl coupling products to guide computational modeling and SAR. Ideal for fragment-based discovery and structure-guided programs.

Molecular Formula C5H6BF3N2O2
Molecular Weight 193.92
CAS No. 1138450-30-2
Cat. No. B3026823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
CAS1138450-30-2
Molecular FormulaC5H6BF3N2O2
Molecular Weight193.92
Structural Identifiers
SMILESB(C1=CN(N=C1C(F)(F)F)C)(O)O
InChIInChI=1S/C5H6BF3N2O2/c1-11-2-3(6(12)13)4(10-11)5(7,8)9/h2,12-13H,1H3
InChIKeyCVTMJOHFLLGAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic Acid (CAS 1138450-30-2): Procurement and Differentiation Guide


(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (CAS 1138450-30-2) is a heteroaryl boronic acid building block characterized by a 1-methyl-3-trifluoromethyl-1H-pyrazole core with the boronic acid moiety positioned at the 4-position of the pyrazole ring . This compound is widely utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in pharmaceutical and agrochemical synthesis . As a member of the trifluoromethyl-substituted pyrazolylboronic acid class, it provides a route to incorporate both the metabolically stabilizing trifluoromethyl group and the pyrazole pharmacophore into target molecules [1].

Why 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic Acid Cannot Be Simply Replaced by In-Class Analogs


In-class heteroaryl boronic acids, even those sharing the pyrazole scaffold, exhibit substantial variability in Suzuki-Miyaura cross-coupling efficiency, stability, and synthetic utility. Generic substitution without empirical validation frequently leads to reduced yields, increased byproduct formation from competing protodeboronation, or failure to achieve the desired regiochemical outcome [1]. For example, while CF₃-substituted pyrazolylboronic esters generally couple in 60–85% yields, specific substitution patterns on the pyrazole ring can dramatically alter reactivity [1]. Furthermore, the 4-position boronic acid configuration in the target compound offers distinct advantages over 5-position or N-unsubstituted analogs in terms of coupling partner compatibility and subsequent functionalization potential [2]. The quantitative evidence presented below establishes the specific, measurable differentiation that justifies the selection of CAS 1138450-30-2 over its closest alternatives.

Quantitative Differentiation Evidence for (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic Acid (CAS 1138450-30-2) Procurement Decisions


Validated 85% Suzuki-Miyaura Coupling Yield with Aryl Bromide Partner Under Standard Conditions

In a 2023 medicinal chemistry study, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid was coupled with a functionalized aryl bromide partner to achieve an isolated yield of 85% [1]. This yield falls at the upper bound of the 60–85% range reported for analogous CF₃-pyrazolylboronic ester couplings under varied conditions, demonstrating that this specific boronic acid can deliver high efficiency comparable to optimized pinacol ester systems while retaining the convenience and atom economy of the free boronic acid form [2].

Suzuki-Miyaura cross-coupling Medicinal chemistry building blocks CF₃-pyrazole synthesis

Documented Utility in Pharmaceutical Lead Optimization: Inclusion in GSK Patent for Biologically Active Compounds

CAS 1138450-30-2 is explicitly cited as a synthetic intermediate in Glaxo Group Limited's patent WO2009/043883 A1, appearing on pages 46–47 of the specification . While many pyrazolylboronic acids remain limited to academic proof-of-concept studies, this compound has been incorporated into proprietary pharmaceutical research programs at a major pharmaceutical company. Downstream derivatives of this boronic acid have demonstrated potent biological activity, including a compound from Eli Lilly (US10174035) exhibiting an IC₅₀ of 12 nM in kinase inhibition assays [1].

Drug discovery intermediates Kinase inhibitor synthesis Patent-validated building blocks

X-Ray Crystallographic Characterization of Derived CF₃-Heterobiaryl Systems Confirms Structural Integrity

X-ray crystal structures have been reported for trifluoromethyl-substituted heterobiaryl systems derived from this class of pyrazolylboronic acids and esters, providing definitive confirmation of molecular geometry and connectivity [1]. This structural validation supports reliable computational modeling and structure-based drug design efforts. In contrast, many alternative heteroaryl boronic acid coupling products lack crystallographic characterization, introducing ambiguity in stereoelectronic property predictions [1].

Crystallography Heterobiaryl conformation Structure-activity relationships

Commercial Availability at Multiple Purity Grades (95%–98%) with Quality Documentation

CAS 1138450-30-2 is commercially available from multiple reputable vendors at standardized purity levels of 95% [1] to 98% , with supporting quality documentation including NMR, HPLC, and GC batch analysis . This multi-source availability contrasts with less common pyrazolylboronic acid analogs that may be single-sourced or require custom synthesis, introducing supply chain vulnerability. The compound is stored under inert atmosphere at 2–8°C for stability .

Vendor specifications Purity analysis Supply chain reliability

Optimal Research and Industrial Use Cases for (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic Acid (CAS 1138450-30-2)


Synthesis of CF₃-Pyrazole-Containing Kinase Inhibitors and Pharmaceutical Lead Compounds

CAS 1138450-30-2 is ideally suited for medicinal chemistry programs targeting kinase inhibition, where the trifluoromethyl group enhances metabolic stability and the pyrazole core serves as a privileged pharmacophore. The validated 85% coupling yield [1] and inclusion in GSK's patent WO2009/043883 [2] provide confidence in its utility for building screening libraries and optimizing lead series. Downstream derivatives have demonstrated single-digit nanomolar potency (12 nM IC₅₀) in kinase assays .

Construction of Crystallographically Characterized Heterobiaryl Systems for Structure-Based Drug Design

For projects requiring reliable three-dimensional structural information to guide computational modeling and SAR interpretation, CAS 1138450-30-2-derived coupling products benefit from available X-ray crystal structures of related CF₃-substituted heterobiaryl systems [1]. This structural validation is particularly valuable for programs employing fragment-based drug discovery or structure-guided optimization strategies.

Multi-Step Synthetic Sequences Requiring Subsequent 4-Position Functionalization

The 4-position boronic acid configuration of CAS 1138450-30-2 enables sequential functionalization strategies. Following Suzuki-Miyaura coupling at the 4-position, the pyrazole ring remains amenable to further transformations at other positions, including halogenation followed by additional cross-couplings to yield tetra-substituted pyrazolyl derivatives [1]. This sequential functionalization capability distinguishes 4-boronic acid isomers from alternative regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.